5-(3-Cyanophenyl)isoxazole-3-carboxylic acid
Overview
Description
5-(3-Cyanophenyl)isoxazole-3-carboxylic acid, also known as CPI-136 or CPIX, is a heterocyclic compound. It has a molecular weight of 214.18 . The IUPAC name for this compound is 5-(3-cyanophenyl)-3-isoxazolecarboxylic acid .
Molecular Structure Analysis
The InChI code for 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid is 1S/C11H6N2O3/c12-6-7-2-1-3-8 (4-7)10-5-9 (11 (14)15)13-16-10/h1-5H, (H,14,15) .Physical And Chemical Properties Analysis
5-(3-Cyanophenyl)isoxazole-3-carboxylic acid is a white to yellow solid . It should be stored at +4°C .Scientific Research Applications
Synthesis and Reactivity
Isoxazoles, including compounds like 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid, are synthesized through various methodologies and exhibit significant reactivity, enabling their application in the creation of pharmacologically active molecules. The reaction of aryl nitrile oxides with enolates of carbonyl compounds, followed by aromatization, is a versatile method for preparing isoxazoles, which can be used in drug, herbicide, and agrochemical preparation. This approach allows for the selective and high-yield synthesis of pharmacologically active isoxazoles, highlighting their importance in medicinal chemistry and organic synthesis (Vitale & Scilimati, 2013).
Antitumor Activity
Isoxazole derivatives, specifically those synthesized from 5-phenylisoxazol-3-carboxylic acids and related compounds, have demonstrated high antitumor activity. Through a series of transformations, these compounds have been developed into 1-(1,2-azolyl)-3-aryl(heteryl)carbamides, which show promise in enhancing the effectiveness of cytostatic drugs used in medical practice. This indicates the potential of isoxazole compounds in contributing to the development of new antitumor treatments (Potkin et al., 2014).
Herbicidal Activity
Isoxazole derivatives also find applications in the agricultural sector due to their herbicidal properties. Compounds such as 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides have shown significant preemergent and postemergent herbicidal activity against a wide range of broadleaf and narrowleaf weeds. The synthesis of these compounds involves 1,3-dipolar cycloaddition reactions, which contribute to the development of effective herbicides for agricultural use (Hamper et al., 1995).
Immunomodulatory Properties
Isoxazole compounds, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, have shown considerable immunomodulatory properties. These compounds can influence lymphocyte subsets and enhance the humoral immune response, making them potential candidates for the treatment of autoimmune diseases, infections, and as adjuvants in vaccine efficacy. Their non-cytotoxic nature combined with their ability to modulate immune responses highlights the therapeutic potential of isoxazole derivatives in immunology (Drynda et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-(3-cyanophenyl)-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-6-7-2-1-3-8(4-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBMZDOJEBOCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=NO2)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanophenyl)isoxazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.